REACTION_CXSMILES
|
[I:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C=[CH:4][CH:3]=1.C=O.[ClH:14].P(=O)(O)(O)O.[C:20](O)(=O)[CH3:21]>O>[I:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:20]([CH2:21][Cl:14])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° to 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring 8 times at intervals of 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with benzene
|
Type
|
DISTILLATION
|
Details
|
After distilling away benzene
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C2=CC=CC=C12)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |